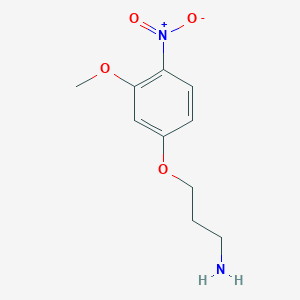

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine

CAS No.:

Cat. No.: VC13431837

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O4 |

|---|---|

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 3-(3-methoxy-4-nitrophenoxy)propan-1-amine |

| Standard InChI | InChI=1S/C10H14N2O4/c1-15-10-7-8(16-6-2-5-11)3-4-9(10)12(13)14/h3-4,7H,2,5-6,11H2,1H3 |

| Standard InChI Key | XDOSPUASQBCQES-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] |

| Canonical SMILES | COC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

3-(3-Methoxy-4-nitrophenoxy)propan-1-amine (IUPAC name: 3-(3-methoxy-4-nitrophenoxy)propan-1-amine) has the molecular formula C₁₀H₁₄N₂O₄ and a molecular weight of 226.23 g/mol. Its structure combines a phenoxy ring substituted at the 3-position with a methoxy group (-OCH₃) and at the 4-position with a nitro group (-NO₂), linked via an ether bond to a three-carbon amine chain.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄ |

| Molecular Weight | 226.23 g/mol |

| SMILES Notation | COC1=C(C=CC(=C1)OCCCN)N+[O-] |

| Canonical SMILES | COC1=C(C=CC(=C1)OCCCN)N+[O-] |

| InChI Key | XDOSPUASQBCQES-UHFFFAOYSA-N |

The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized aromatic system, influencing reactivity in substitution and reduction reactions.

Synthesis and Optimization

Primary Synthesis Route

The compound is synthesized through a nucleophilic aromatic substitution (SNAr) reaction between 3-methoxy-4-nitrophenol and 3-aminopropanol under basic conditions. A typical procedure involves:

-

Dissolving 3-methoxy-4-nitrophenol in a polar aprotic solvent (e.g., dimethylformamide).

-

Adding 3-aminopropanol and a base (e.g., potassium carbonate) to deprotonate the phenol.

-

Heating the mixture at 80–100°C for 12–24 hours to form the ether linkage.

The reaction yield is highly dependent on the purity of the starting materials and the absence of moisture.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation. Key parameters include:

-

Temperature control: Maintained at 90°C ± 2°C to prevent decomposition.

-

Catalyst use: Palladium on carbon (Pd/C) or copper(I) iodide (CuI) accelerates the reaction .

-

Workup procedures: Sequential extractions with ethyl acetate and water, followed by column chromatography, achieve >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The nitro group at the 4-position acts as a meta-directing group, facilitating electrophilic aromatic substitution (EAS) at the 2- and 6-positions. For example:

-

Nitration: Further nitration under mixed acid conditions yields dinitro derivatives.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), producing 3-(3-methoxy-4-aminophenoxy)propan-1-amine.

Amine Functionalization

The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:

-

Alkylation: Reacts with alkyl halides to form secondary or tertiary amines.

-

Acylation: Forms amides upon treatment with acyl chlorides or anhydrides.

-

Schiff base formation: Condenses with aldehydes/ketones to generate imines .

Applications in Medicinal Chemistry

Drug Intermediate Utility

The compound serves as a precursor in synthesizing:

-

Heterocyclic frameworks: Pyrazoles and imidazoles via cyclocondensation reactions.

-

Targeted therapeutics: Modified to incorporate pharmacophores for Alzheimer’s and Parkinson’s disease research .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 3-(4-Methoxyphenoxy)propan-1-amine | Lacks nitro group; reduced electrophilicity | Limited EAS activity |

| 3-(2-Nitrophenoxy)propan-1-amine | Nitro group at ortho position | Enhanced steric hindrance |

| 3-(4-Aminophenoxy)propan-1-amine | Nitro group reduced to amine | Participates in diazotization |

The 3-methoxy-4-nitro substitution pattern uniquely balances electronic effects, making the compound more reactive than its para-nitro or methoxy-deficient analogs .

Future Research Directions

-

Mechanistic studies: Elucidate interactions with biological targets like G-protein-coupled receptors (GPCRs).

-

Green synthesis: Develop solvent-free or microwave-assisted routes to improve sustainability.

-

Therapeutic exploration: Screen derivatives for antimicrobial and antiproliferative activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume